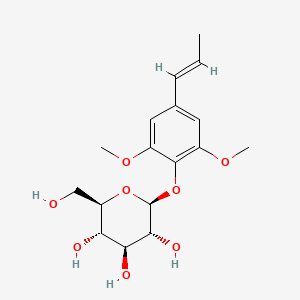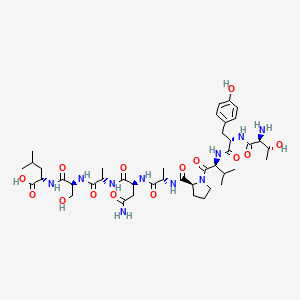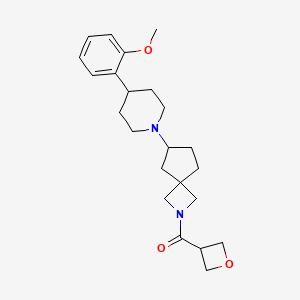
M1/M2/M4 muscarinic agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “M1/M2/M4 muscarinic agonist 2” is a synthetic agent that activates the activity of muscarinic acetylcholine receptors, specifically targeting the M1, M2, and M4 subtypes. Muscarinic acetylcholine receptors are G-protein coupled receptors widely expressed in the central nervous system and the periphery. These receptors play crucial roles in various physiological functions, including cognitive processes, cardiovascular regulation, and neuromuscular transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M1/M2/M4 muscarinic agonist 2 involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve selectivity for the M1, M2, and M4 receptor subtypes. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. Stringent quality control measures are implemented to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
M1/M2/M4 muscarinic agonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., halides, amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
M1/M2/M4 muscarinic agonist 2 has a wide range of scientific research applications, including:
Mechanism of Action
M1/M2/M4 muscarinic agonist 2 exerts its effects by binding to and activating muscarinic acetylcholine receptors. These receptors are coupled to G-proteins, which mediate intracellular signaling pathways. The activation of M1 and M4 receptors primarily involves the Gq/11 class of G-proteins, leading to the activation of phospholipase C and the production of inositol trisphosphate and diacylglycerol. In contrast, the activation of M2 receptors involves the Gi/o class of G-proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cyclic adenosine monophosphate levels .
Comparison with Similar Compounds
Similar Compounds
Xanomeline: A muscarinic agonist with partial selectivity for M1 and M4 receptors.
Arecoline: A natural muscarinic agonist derived from betel nut, with activity at multiple muscarinic receptor subtypes.
Bethanechol: A synthetic muscarinic agonist with selectivity for M3 receptors but also acts on M1, M2, and M4 receptors.
Uniqueness
M1/M2/M4 muscarinic agonist 2 is unique in its balanced selectivity for the M1, M2, and M4 receptor subtypes, making it a valuable tool for studying the distinct roles of these receptors in various physiological and pathological processes. Its ability to selectively activate these receptors without significant off-target effects enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C23H32N2O3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[6-[4-(2-methoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]-(oxetan-3-yl)methanone |
InChI |
InChI=1S/C23H32N2O3/c1-27-21-5-3-2-4-20(21)17-7-10-24(11-8-17)19-6-9-23(12-19)15-25(16-23)22(26)18-13-28-14-18/h2-5,17-19H,6-16H2,1H3 |
InChI Key |
LNIFIOVVISXXOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C5COC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate](/img/structure/B12379963.png)
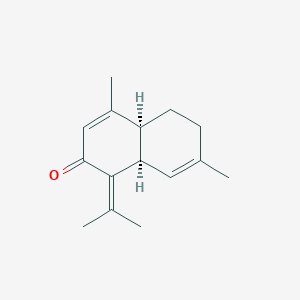
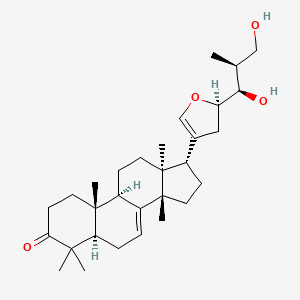
![4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine](/img/structure/B12379986.png)
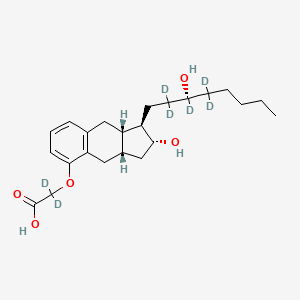
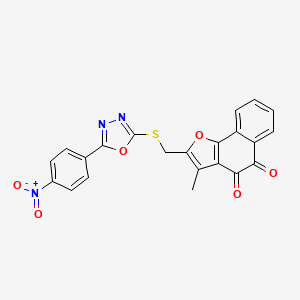
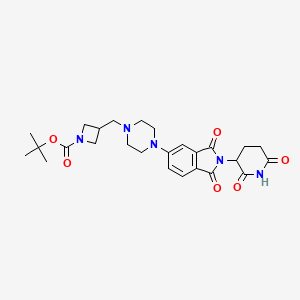

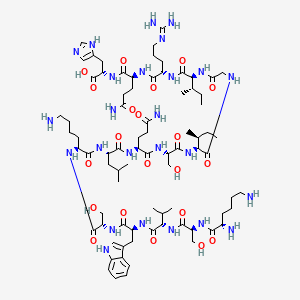
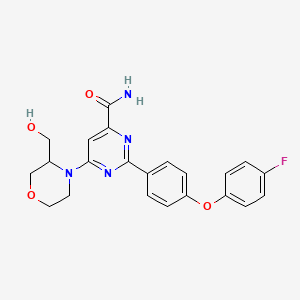
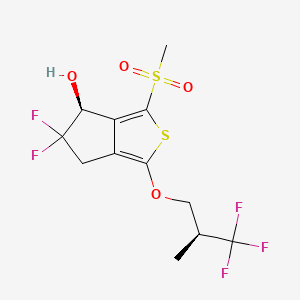
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)
